molecular formula C27H24N2O7 B2855073 5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione CAS No. 450360-46-0

5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B2855073
CAS No.: 450360-46-0
M. Wt: 488.496
InChI Key: JUJKERPTZAYQOP-UHFFFAOYSA-N
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Description

This compound belongs to the class of barbiturate derivatives featuring a central 1,3-diazinane-2,4,6-trione core. The structure is substituted with a 3,4-dimethoxyphenyl methylidene group at position 5 and 4-methoxyphenyl groups at positions 1 and 2.

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)methylidene]-1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O7/c1-33-20-10-6-18(7-11-20)28-25(30)22(15-17-5-14-23(35-3)24(16-17)36-4)26(31)29(27(28)32)19-8-12-21(34-2)13-9-19/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJKERPTZAYQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)C(=O)N(C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione (commonly referred to as compound 5) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₂N₂O₅
  • Molecular Weight : 276.245 g/mol
  • CAS Number : 66386-22-9

Biological Activity Overview

The biological activity of compound 5 is primarily associated with its interactions in various biochemical pathways. Research indicates that it may exhibit significant antibacterial properties, particularly against Escherichia coli.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of compound 5. It functions by inhibiting bacterial DNA topoisomerase I, which is crucial for DNA replication and transcription. This mechanism is particularly effective against resistant strains of E. coli.

Table 1: Antibacterial Efficacy of Compound 5

StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
E. coli K-128 µM16 µM
Clinical Strain A3.74 mg/L (8 µM)7.49 mg/L (15 µM)
Clinical Strain B5.37 mg/L (11 µM)10.49 mg/L (20 µM)

The primary mechanism involves the selective inhibition of the E. coli topoisomerase I over human topoisomerase I and II. This selectivity minimizes cytotoxicity to human cells while effectively targeting bacterial cells.

Case Studies

  • Study on Efficacy Against Resistant Strains :
    In a study published in Antibiotics, researchers evaluated the effectiveness of compound 5 against various clinical strains of E. coli. The compound demonstrated a significant reduction in bacterial viability at low concentrations, with MIC values as low as 3.74 mg/L for resistant strains .
  • Safety Profile Assessment :
    Another investigation assessed the cytotoxicity of compound 5 on mammalian cell lines. Results indicated that at concentrations required for antibacterial activity (up to 100 µM), compound 5 did not exhibit significant cytotoxic effects, highlighting its potential as a safe therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Diazinane Core

Compound A : (5E)-5-[(3,4-Dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
  • Substituents : 4-Methylphenyl groups at positions 1 and 3 (vs. 4-methoxyphenyl in the target compound).
  • Impact : The methyl group (electron-donating but less polar than methoxy) reduces solubility in polar solvents compared to the target compound. The absence of methoxy groups may also lower thermal stability .
Compound B : 5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
  • Substituents : Methyl groups at positions 1 and 3 (vs. 4-methoxyphenyl in the target).
  • Impact : The smaller methyl groups result in a lower molecular weight (304.3 g/mol vs. ~456 g/mol for the target) and likely higher crystallinity due to reduced steric hindrance. Crystal structure analysis (triclinic, P1 space group) reveals π-π stacking interactions, which may differ in the target compound due to bulkier substituents .

Variations in the Aromatic Methylidene Group

Compound C : 5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione
  • Substituents : 2,4-Dimethoxyphenyl methylidene and 3-methylphenyl groups.
  • The molecular weight (456.49 g/mol) is comparable, but the substituent positions may alter biological activity .
Compound D : 5-((4-(Dimethylamino)phenyl)methylene)-1,3-bis(3-methylphenyl)-1,3-diazaperhydroine-2,4,6-trione
  • Substituents: 4-Dimethylaminophenyl methylidene (strong electron donor).
  • Impact: The dimethylamino group significantly increases electron density, enhancing solubility in acidic media. This contrasts with the methoxy groups in the target compound, which offer moderate polarity .

Electronic and Functional Group Comparisons

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) ~456 (estimated) 356 304.3 456.49
Substituent Type 4-Methoxyphenyl 4-Methylphenyl Methyl 3-Methylphenyl
Aromatic Group 3,4-Dimethoxyphenyl 3,4-Dimethoxy 3,4-Dimethoxy 2,4-Dimethoxy
Key Functional Impact High polarity Moderate polarity Low polarity Steric hindrance

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